molecular formula C14H20BFO2 B2983464 2-(3-Ethyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1355083-61-2

2-(3-Ethyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2983464
CAS No.: 1355083-61-2
M. Wt: 250.12
InChI Key: NFRWXBKYUXRKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-Ethyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester, which are commonly used in organic synthesis . The “3-Ethyl-4-fluorophenyl” part suggests the presence of an ethyl group and a fluorine atom on a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a phenyl ring substituted with an ethyl group and a fluorine atom, and a boronic ester group. The exact structure would depend on the positions of these substituents on the phenyl ring .


Chemical Reactions Analysis

Boronic esters are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions . The presence of the fluorine atom might also influence the reactivity of the compound, as fluorine is highly electronegative .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluorine atom might increase its polarity .

Scientific Research Applications

Synthesis and Catalysis

Organoboron compounds are extensively utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. For example, precision synthesis techniques have been developed for poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization, demonstrating the critical role of organoboron compounds in facilitating the synthesis of conductive polymers with narrow molecular weight distributions and high regioregularity (Yokozawa et al., 2011).

Material Science

Organoboron compounds contribute significantly to the development of materials with novel properties. For instance, their application in the synthesis of fluorescent and phosphorescent materials has been explored, providing insights into the design of advanced materials for optoelectronic devices. The creation of enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks showcases the utility of organoboron compounds in tailoring the optical properties of materials for specific applications (Fischer et al., 2013).

Environmental and Safety Applications

The role of organoboron compounds extends into environmental and safety applications, such as the development of adsorbents for the removal of volatile organic compounds (VOCs) from the air. Ethylene and phenylene bridged polysilsesquioxanes functionalized by amine and thiol groups, synthesized from organosilanes, have demonstrated considerable affinity for adsorbing several organic compounds from the gas phase, highlighting the potential of organoboron compounds in environmental remediation efforts (Da̧browski et al., 2007).

Analytical Chemistry

In analytical chemistry, organoboron compounds have been utilized in the development of methodologies for the detection and quantification of various substances. For instance, a gas chromatographic approach using phenyl boronic acid derivatization has been introduced for the characterization of trace ethylene glycol in industrial solvents and lubricants, demonstrating the versatility of organoboron compounds in enhancing analytical techniques (Luong et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a reagent in a Suzuki-Miyaura cross-coupling reaction, it would likely act as a source of a boron-containing group .

Future Directions

The future directions for this compound would likely depend on its potential applications. For example, if it’s a useful reagent for Suzuki-Miyaura cross-coupling reactions, research might focus on optimizing its synthesis and exploring its use in the synthesis of other compounds .

Properties

IUPAC Name

2-(3-ethyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO2/c1-6-10-9-11(7-8-12(10)16)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRWXBKYUXRKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355083-61-2
Record name 2-(3-ethyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.